
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
Overview
Description
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H14BrN3 and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pseudouridine
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine is involved in the synthesis of pseudouridine. The compound 5-Bromo-2,4-di-t-butoxypyrimidine is transformed into pyrimidin-5-yl-lithium, which is then coupled to produce pseudouridine, a nucleoside found in various RNA molecules (Brown, Burdon, & Slatcher, 1968).
Efficient Synthesis of Biheterocycles
The compound serves as a precursor in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. This involves a stepwise synthesis, starting with the conversion of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and subsequent reactions leading to a series of 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines (Aquino et al., 2017).
Antiviral Activity Research
This chemical is used in the development of 2,4-diamino-6-hydroxypyrimidines with antiviral properties. Particularly, derivatives of this compound have shown inhibitory activity against retrovirus replication in cell culture, highlighting its potential in antiviral drug development (Hocková et al., 2003).
Pyrimidine Intermediate Synthesis
This compound is a key intermediate in synthesizing various pyrimidine derivatives, which have broad applications in pharmaceutical and chemical fields. This involves multi-step synthesis processes to create complex compounds (Hou et al., 2016).
Role in Radiotherapeutic Agents
This compound is used in studying the radiosensitizing activity of halogen-substituted pyrimidines, like 5-bromouracil, in cancer treatment. Research focuses on the reaction of these compounds with electrons to produce reactive radicals, highlighting their potential in radiotherapy (Kumar & Sevilla, 2017).
Mutagenic Effect Study
The compound is instrumental in studying the mutagenic effects of base analogues on phage T4, contributing to the understanding of genetic mutations and replication (Freese, 1959).
Properties
IUPAC Name |
5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-8-2-4-14(5-3-8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDMWWAUXIIAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


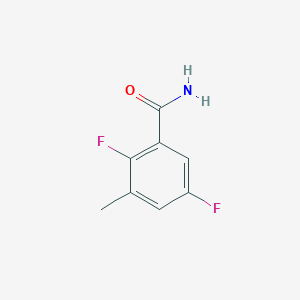
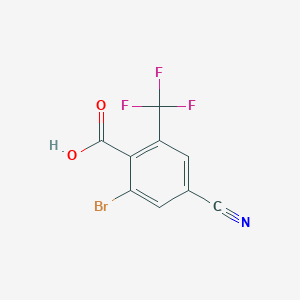


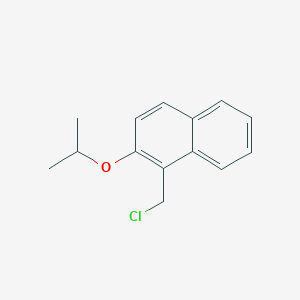
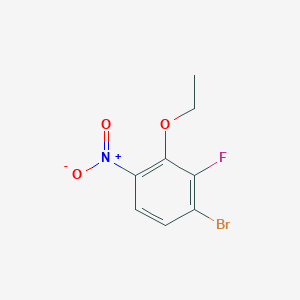

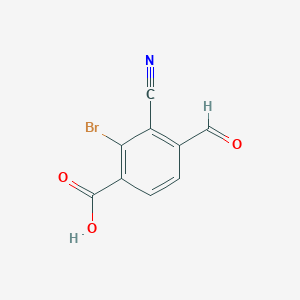


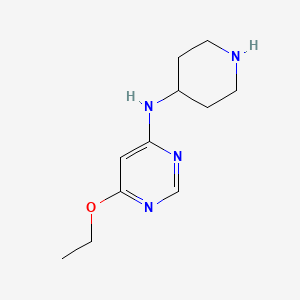
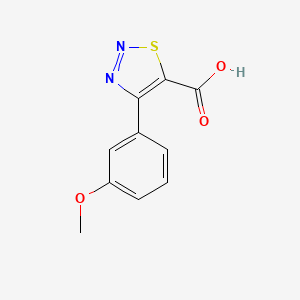
![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)

